molecular formula C8H6N2O2 B093526 3-(1,3,4-Oxadiazol-2-yl)phenol CAS No. 5378-29-0

3-(1,3,4-Oxadiazol-2-yl)phenol

Cat. No. B093526
CAS RN: 5378-29-0
M. Wt: 162.15 g/mol
InChI Key: CSMNFUDFDBVTHP-UHFFFAOYSA-N
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Description

3-(1,3,4-Oxadiazol-2-yl)phenol is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring that includes two nitrogen atoms and one oxygen atom. This class of compounds has been extensively studied due to their diverse biological activities, including antioxidant, anticancer, and antibacterial properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of appropriate precursors such as aryl hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the synthesis of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols was achieved by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid using phosphorus oxychloride . Similarly, other methods include the reaction of benzoic acid hydrazides with 3-formyl-4-hydroxy-benzoic acid derivatives under microwave-accelerated solvent-free conditions .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can engage in various intermolecular interactions. For example, studies on polymorphism of certain 1,3,4-oxadiazole derivatives have shown that the strongest intermolecular interaction is the stacking of the 'head-to-head' type, with variations in the polymorphic structures due to subtle balances of very weak intermolecular interactions .

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can participate in various chemical reactions due to their reactive sites. The oxadiazole ring can interact with radicals, contributing to the compound's antioxidant activity. For example, some 1,3,4-oxadiazole derivatives have shown better DPPH scavenging activity compared to their diacylhydrazine precursors, indicating the participation of the oxadiazole moiety in resonance stabilization of the formed radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the substituents attached to the oxadiazole ring. These compounds have been characterized using various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and HRMS. Their antioxidant properties have been evaluated using assays like DPPH and FRAP, with some compounds exhibiting significant free-radical scavenging abilities . Additionally, the introduction of specific functional groups can enhance the biological activities of these compounds, as seen in the synthesis of N'-(5-aryl-1,3,4-oxadiazol-2-yl)phenoxyacetylthioureas .

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs) : A study by Jin et al. (2014) discusses the use of iridium emitters with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as ancillary ligands in OLEDs. The study reported high photoluminescence quantum efficiency yields, which are significant for enhancing the performance of OLEDs.

  • Fluoride Chemosensors : Ma et al. (2013) researched novel anion sensors that include 1,3,4-oxadiazole groups, demonstrating their application in colorimetric fluoride sensing. Their findings, available in this paper, highlighted the potential of these compounds in detecting fluoride ions via color changes.

  • Antioxidant Activity : Shakir et al. (2014) synthesized new derivatives containing 1,3,4-oxadiazole and evaluated their antioxidant properties. They found that certain compounds exhibited significant free-radical scavenging ability, as detailed in their study.

  • Antibacterial Properties : A study by Kakanejadifard et al. (2013) explored the antibacterial activities of Schiff base compounds derived from 1,3,4-oxadiazole, finding them effective against certain bacteria, as discussed in this research.

  • Anticancer Activities : Ahsan et al. (2020) synthesized a series of 1,3,4-oxadiazole derivatives and tested them against various cancer cell lines. Their findings, which can be seen in this paper, indicated significant anticancer activity for some compounds.

  • Photophysical Properties : Jing et al. (2017) investigated iridium(iii) complexes with 1,3,4-oxadiazole derivatives and their application in OLEDs. They found that these complexes showed potential as efficient emitters in OLEDs, as detailed in their study.

  • Antidepressant Activity : Gatphoh et al. (2022) synthesized 1,3,4-oxadiazole derivatives and evaluated their antidepressant activity. They reported potent inhibitory activity against specific targets and good antidepressant activity, as mentioned in this research.

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, “3-(1,3,4-Oxadiazol-2-yl)phenol” is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

Future Directions

The future directions for the research and application of “3-(1,3,4-Oxadiazol-2-yl)phenol” and its derivatives could involve further exploration of their biological activities, such as their potential as viral entry inhibitors against SARS-CoV-2 .

properties

IUPAC Name

3-(1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-3-1-2-6(4-7)8-10-9-5-12-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMNFUDFDBVTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401702
Record name 3-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3,4-Oxadiazol-2-yl)phenol

CAS RN

5378-29-0
Record name 3-(1,3,4-Oxadiazol-2-yl)phenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3,4-oxadiazol-2-yl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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